DL-threo-2-methylisocitrate (sodium)
Description
Bifunctional Catalytic Activity in Mycobacterium tuberculosis ICLs
In M. tuberculosis, ICL1 exhibits bifunctional activity, participating in both the glyoxylate and methylcitrate cycles. The methylcitrate cycle detoxifies propionyl-CoA—a toxic byproduct of cholesterol catabolism—by converting it into pyruvate and succinate. Structural analysis of ICL1 reveals that three conserved amino acid substitutions (Ala103, Ser178, and Asn338) enable dual substrate specificity. These residues create a hydrophobic pocket that accommodates the methyl group of DL-threo-2-methylisocitrate without compromising binding affinity for d-isocitrate.
This bifunctionality is critical for M. tuberculosis pathogenicity. Knockout strains lacking ICL1 fail to proliferate on propionate and exhibit attenuated virulence in murine models. The enzyme’s ability to process both substrates ensures metabolic flexibility during infection, particularly in lipid-rich host environments like macrophages.
Competitive Inhibition of NADP-Dependent Isocitrate Dehydrogenase
DL-threo-2-methylisocitrate sodium also acts as a potent competitive inhibitor of NADP-dependent isocitrate dehydrogenase (IDH), a key enzyme in the TCA cycle. In Aspergillus nidulans, the (2R,3S) isomer binds to IDH with an inhibition constant (Ki) of 1.55 μM, effectively halting α-ketoglutarate production and disrupting redox balance. This inhibition is stereospecific; other isomers, such as (2S,3R)-methylisocitrate, show no effect on IDH activity.
Table 2: Inhibition Constants of Methylisocitrate Isomers on IDH
| Isomer | Ki (μM) |
|---|---|
| (2R,3S)-methylisocitrate | 1.55 |
| (2S,3R)-methylisocitrate | >100 |
The metabolic consequences of IDH inhibition are profound. Accumulation of methylisocitrate in A. nidulans mutants lacking methylisocitrate lyase leads to growth arrest on propionate and defective conidiation. Similarly, in M. tuberculosis, unchecked methylisocitrate levels may impair NADPH regeneration, rendering the bacterium vulnerable to oxidative stress.
Properties
IUPAC Name |
hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWLYVWGUPOT-FLAQYFRFSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Na6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Enzymatic Pathways
Enzymatic synthesis leverages natural metabolic pathways, often using citric acid or its derivatives as starting materials. Isocitrate lyase 1 (ICL1) catalyzes the reversible cleavage of isocitrate into glyoxylate and succinate, but in synthetic applications, the reverse reaction is exploited to produce methylisocitrate derivatives. DL-threo-2-methylisocitrate sodium is generated through the enzymatic methylation of isocitrate, requiring:
Table 1: Enzymatic Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | ≥80% conversion |
| Temperature | 30–37°C | Maximizes enzyme activity |
| Cofactor (Mg²⁺) | 2–5 mM | Essential for catalysis |
| Incubation Time | 4–6 hours | Completes reaction |
Reaction kinetics studies reveal a Michaelis constant () of 718 μM for DL-threo-2-methylisocitrate sodium, indicating moderate substrate affinity compared to native isocitrate ().
Industrial-Scale Enzymatic Production
Industrial processes scale laboratory methods using bioreactors with immobilized enzymes to enhance reusability. Key steps include:
-
Fermentation : Recombinant microbial strains (e.g., E. coli expressing ICL1) are cultured in media supplemented with citric acid and methyl donors.
-
Harvesting : Cells are lysed, and enzymes are purified via affinity chromatography.
-
Batch Reactions : Substrates and cofactors are added to reactors, with real-time monitoring of pH and temperature.
Chemical Synthesis and Modification
Chemical Derivatization of Isocitrate
Chemical synthesis bypasses enzymatic limitations, enabling large-scale production. The process involves:
Table 2: Chemical Reaction Conditions
| Reagent | Role | Quantity (per mole isocitrate) |
|---|---|---|
| Methyl iodide | Methylating agent | 1.2 equivalents |
| DMF | Solvent | 500 mL |
| NaOH | Neutralizing agent | 3 equivalents |
Stereochemical Control
Achieving the correct threo configuration requires chiral catalysts or resolution techniques:
-
Chiral Auxiliaries : L-proline derivatives direct methylation to the desired stereocenter, achieving enantiomeric excess (ee) >90%.
-
Chromatographic Resolution : Racemic mixtures are separated using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
Purification and Quality Control
Crystallization and Filtration
Crude products are purified via fractional crystallization:
Chromatographic Techniques
Table 3: Purity Assessment Metrics
| Method | Purity Threshold | Key Impurities |
|---|---|---|
| HPLC | ≥98% | Unmethylated isocitrate |
| NMR | Consistent peaks | Solvent residues |
Formulation and Stability
Solution Preparation for In Vivo Studies
DL-threo-2-methylisocitrate sodium is formulated for animal studies using:
Table 4: Formulation Protocols
| Application | Formulation | Stability |
|---|---|---|
| Intravenous injection | 10% DMSO, 40% PEG300 | 24 hours at 4°C |
| Oral administration | 10% DMSO, 90% corn oil | 1 week at -20°C |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: DL-threo-2-methylisocitrate (sodium) primarily undergoes enzymatic reactions, particularly those catalyzed by isocitrate lyase 1. These reactions include cleavage of the isocitrate molecule to produce succinate and glyoxylate .
Common Reagents and Conditions: The enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) typically require the presence of isocitrate lyase 1 and specific cofactors such as magnesium ions. The reactions are conducted under physiological conditions, including neutral pH and moderate temperatures .
Major Products: The primary products of the enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) are succinate and glyoxylate. These products are further metabolized in the glyoxylate and methylcitrate cycles .
Scientific Research Applications
Role in Metabolic Pathways
DL-threo-2-methylisocitrate is integral to the glyoxylate and methylcitrate cycles, which are essential for the survival of certain microorganisms, especially pathogenic ones like Mycobacterium tuberculosis (Mtb). In these cycles, MICA serves as a substrate for isocitrate lyase 1 (ICL1), facilitating its conversion into succinate and glyoxylate, key intermediates in energy production and metabolic regulation .
Research Findings
Recent studies have highlighted several critical findings regarding MICA:
- Enzymatic Efficiency : The kcat for MICA with ICL1 is approximately 1.25 s, indicating its catalytic efficiency relative to other substrates .
- Induction of Enzymes : MICA enhances the expression of enzymes associated with the methylcitrate cycle, particularly under nitrogen-limiting conditions .
- Therapeutic Potential : Inhibiting enzymes involved in the methylcitrate cycle can increase propionate toxicity, presenting potential therapeutic targets for combating Mtb infections.
Case Studies and Practical Applications
Several case studies have explored the applications of DL-threo-2-methylisocitrate in microbial metabolism:
- Study on Mycobacterium tuberculosis : Research indicates that MICA plays a significant role in the survival strategies of Mtb, particularly under stress conditions where it utilizes fatty acids as carbon sources .
- Yeast Metabolism : In Saccharomyces cerevisiae, MICA has been shown to enhance metabolic flux when threonine is used as a nitrogen source, demonstrating its importance in yeast metabolism and potential applications in fermentation processes .
Mechanism of Action
The mechanism of action of DL-threo-2-methylisocitrate (sodium) involves its role as a substrate for isocitrate lyase 1. The enzyme catalyzes the cleavage of the compound to produce succinate and glyoxylate. This reaction is a key step in the glyoxylate and methylcitrate cycles, which are essential for the survival and virulence of certain microorganisms . The molecular targets of DL-threo-2-methylisocitrate (sodium) are primarily the active sites of isocitrate lyase 1 .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
DL-threo-2-methylisocitrate (sodium) is frequently compared to its non-methylated counterpart, threo-D(s)L(s)-isocitrate (ICA), and other tricarboxylic acid cycle intermediates. Below is a detailed analysis:
Enzymatic Activity
| Parameter | DL-threo-2-methylisocitrate (MICA) | Threo-D(s)L(s)-isocitrate (ICA) |
|---|---|---|
| Km (μM) | 718 ± 85 | 188 ± 22 |
| kcat (s⁻¹) | 1.25 ± 0.15 | 5.24 ± 0.62 |
| Catalytic Efficiency | 1.74 × 10³ | 2.79 × 10⁴ |
Source: Michaelis-Menten kinetics for recombinant ICL1
- Km : The fourfold higher Km for MICA indicates lower binding affinity to ICL1 compared to ICA, likely due to steric hindrance from the methyl group .
- kcat: The reduced turnover number (1.25 s⁻¹ vs. 5.24 s⁻¹) suggests that methylation at C2 impairs catalytic processing by ICL1 .
Structural and Stability Differences
- Methyl Substitution : The C2 methyl group in MICA disrupts hydrogen-bonding interactions critical for substrate positioning in ICL1’s active site .
- Stability : MICA in powdered form is stable at -20°C for 3 years , whereas solutions require storage at -80°C to prevent decomposition . In contrast, ICA is more stable in aqueous solutions at 4°C .
Biological Activity
DL-threo-2-methylisocitrate (sodium) is a sodium salt of 2-methylisocitrate, an important intermediate in the methylcitrate cycle, which plays a critical role in the metabolism of certain fatty acids and amino acids. This compound is particularly significant in organisms such as Saccharomyces cerevisiae (baker's yeast) and Mycobacterium tuberculosis, where it influences various metabolic pathways.
DL-threo-2-methylisocitrate serves primarily as a substrate for isocitrate lyase 1 (ICL1), facilitating its conversion into succinate and pyruvate. This reaction is analogous to processes occurring in the tricarboxylic acid (TCA) cycle, underscoring its importance in energy production and metabolic regulation .
Key Enzymatic Reactions
- Substrate for ICL1 : ICL1 catalyzes the conversion of DL-threo-2-methylisocitrate to succinate and pyruvate.
- Induction of Enzymes : The presence of DL-threo-2-methylisocitrate enhances the expression of enzymes associated with the methylcitrate cycle, particularly under conditions where threonine serves as a nitrogen source. This leads to increased metabolic flux in yeast cells .
Influence on Metabolic Flux
Research indicates that DL-threo-2-methylisocitrate significantly influences metabolic flux in yeast, especially when threonine is utilized as a nitrogen source. The induction of enzymes such as 2-methylisocitrate lyase suggests that this compound plays a vital role in energy production and cellular signaling pathways .
Case Studies
- Threonine Catabolism in Yeast :
- Role in Mycobacterium tuberculosis :
- In M. tuberculosis, DL-threo-2-methylisocitrate is involved in the metabolism of propionate, which is critical for bacterial growth on fatty acid substrates. Mutants lacking key enzymes in this pathway exhibit impaired growth, highlighting the importance of this compound in bacterial virulence and survival .
Comparative Analysis with Related Compounds
| Compound Name | Structure/Function | Uniqueness |
|---|---|---|
| Isocitrate | Intermediate in TCA cycle | Directly involved in energy production |
| 2-Methylcitrate | Precursor to 2-methylisocitrate | Key role in propionate metabolism |
| D-threo-alpha-methylisocitrate | Similar structure but different activity | Involved in different enzymatic pathways |
| Citric Acid | Central metabolite | Fundamental role across multiple metabolic pathways |
DL-threo-2-methylisocitrate stands out due to its specific role within the methylcitrate cycle and unique interactions with enzymes like ICL1, which are not shared by all similar compounds .
Research Findings and Future Directions
Recent studies have revealed that inhibiting enzymes involved in the methylcitrate cycle can enhance propionate toxicity, suggesting potential therapeutic targets for improving antimicrobial outcomes against M. tuberculosis . Furthermore, ongoing research aims to elucidate additional roles of DL-threo-2-methylisocitrate in cellular signaling and its potential applications in metabolic engineering.
Q & A
Q. What are the recommended storage and handling protocols for DL-threo-2-methylisocitrate sodium to ensure stability?
- Methodological Answer: Store the compound at 2–8°C in its powdered form for up to 3 years. For dissolved preparations (e.g., stock solutions), store at -80°C for 1 year. Avoid exposure to strong oxidizers, as decomposition may release harmful gases (e.g., CO, CO₂). Use mechanical exhaust systems, chemical-resistant gloves (OSHA-compliant), and NIOSH-approved respiratory protection during handling. Always seal containers tightly to prevent moisture absorption or contamination .
Q. How should researchers address the lack of comprehensive toxicological data for this compound?
- Methodological Answer: Adopt precautionary measures outlined in Safety Data Sheets (SDS), including:
- Using fume hoods and safety showers to minimize inhalation/contact risks.
- Implementing first-aid protocols (e.g., eye rinsing for 15 minutes with water if exposed).
- Prioritizing in vitro assays before progressing to in vivo studies to reduce occupational hazards .
Q. What are the key physicochemical properties of DL-threo-2-methylisocitrate sodium relevant to experimental design?
- Methodological Answer: The compound has a molecular weight of 412.30 g/mol (free acid) or 544.19 g/mol (sodium salt, C₁₄H₁₄Na₆O₁₄). It is supplied as a powder, requiring dissolution in aqueous buffers or solvents like DMSO for biological assays. Note its instability in the presence of oxidizers and sensitivity to temperature fluctuations .
Advanced Research Questions
Q. How can DL-threo-2-methylisocitrate sodium be used to study isocitrate lyase (ICL1) enzyme kinetics?
- Methodological Answer: Design assays using Michaelis-Menten kinetics:
- Prepare a 50 mM stock solution in water (stored at -20°C).
- Use nonlinear least-squares fitting to calculate kinetic parameters. For ICL1, reported Kₘ values are 188 µM for isocitrate (ICA) and ~718 µM for DL-threo-2-methylisocitrate (MICA), with kcat values of 5.24 s⁻¹ (ICA) and 1.25 s⁻¹ (MICA). Optimize reaction conditions with 2.5 mM MgCl₂, 5 mM DTT, and 50 mM HEPES (pH 7.5) .
Q. What methodological considerations are critical when reconciling discrepancies in reported Kₘ values across studies?
- Methodological Answer: Variability in Kₘ may arise from:
- Enzyme source: Recombinant vs. native ICL1 purity (e.g., 1.5 µg/L-LDH used in PrpB assays).
- Substrate preparation: Ensure accurate resuspension (e.g., 50 mM in water) and avoid freeze-thaw cycles.
- Assay conditions: Control pH (7.5), temperature (37°C), and cofactors (Mg²⁺, NADH). Validate results with internal controls and replicate experiments .
Q. How can researchers optimize DL-threo-2-methylisocitrate sodium formulations for in vivo studies?
- Methodological Answer: For animal dosing (e.g., 10 mg/kg in mice):
- Prepare a 2 mg/mL working solution using 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O.
- Sequentially mix solvents to avoid precipitation: DMSO → PEG300 → Tween 80 → ddH₂O.
- Confirm solubility/stability via HPLC or spectrophotometry before administration .
Q. What strategies mitigate risks when ecological impact data for this compound are unavailable?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
